molecular formula C11H25NO4S B12610149 2-Hydroxy-3-(octylamino)propane-1-sulfonic acid CAS No. 906073-17-4

2-Hydroxy-3-(octylamino)propane-1-sulfonic acid

Cat. No.: B12610149
CAS No.: 906073-17-4
M. Wt: 267.39 g/mol
InChI Key: IZTDUEYETQQSKX-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(octylamino)propane-1-sulfonic acid is a chemical compound with the molecular formula C11H25NO4S and a molecular weight of 267.386 g/mol . This compound is characterized by the presence of a hydroxy group, an octylamino group, and a sulfonic acid group attached to a propane backbone. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-(octylamino)propane-1-sulfonic acid typically involves the reaction of 3-chloro-2-hydroxypropane-1-sulfonic acid with octylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

3-chloro-2-hydroxypropane-1-sulfonic acid+octylamine2-Hydroxy-3-(octylamino)propane-1-sulfonic acid\text{3-chloro-2-hydroxypropane-1-sulfonic acid} + \text{octylamine} \rightarrow \text{this compound} 3-chloro-2-hydroxypropane-1-sulfonic acid+octylamine→2-Hydroxy-3-(octylamino)propane-1-sulfonic acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(octylamino)propane-1-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The sulfonic acid group can be reduced to a sulfonate group.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Formation of 2-oxo-3-(octylamino)propane-1-sulfonic acid.

    Reduction: Formation of 2-hydroxy-3-(octylamino)propane-1-sulfonate.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Hydroxy-3-(octylamino)propane-1-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Employed in biochemical assays and as a buffer in biological experiments.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(octylamino)propane-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the sulfonic acid group can participate in ionic interactions. The octylamino group provides hydrophobic interactions, enhancing the compound’s binding affinity to certain targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-3-(octylamino)propane-1-sulfonic acid is unique due to the presence of the octylamino group, which imparts specific hydrophobic properties and enhances its interactions with biological molecules. This makes it particularly useful in applications where hydrophobic interactions are crucial.

Properties

CAS No.

906073-17-4

Molecular Formula

C11H25NO4S

Molecular Weight

267.39 g/mol

IUPAC Name

2-hydroxy-3-(octylamino)propane-1-sulfonic acid

InChI

InChI=1S/C11H25NO4S/c1-2-3-4-5-6-7-8-12-9-11(13)10-17(14,15)16/h11-13H,2-10H2,1H3,(H,14,15,16)

InChI Key

IZTDUEYETQQSKX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNCC(CS(=O)(=O)O)O

Origin of Product

United States

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